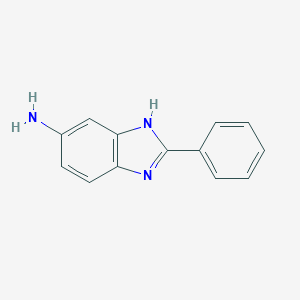

2-Phenyl-1H-benzoimidazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .Scientific Research Applications

DNA Interaction and Cellular Applications

- DNA Minor Groove Binding : Hoechst 33258, a derivative related to the benzimidazole family, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been utilized in fluorescent DNA staining, chromosome analysis, and flow cytometry, contributing to advancements in plant cell biology and cancer research (Issar & Kakkar, 2013).

Chemical and Material Sciences

- Optoelectronic Materials : Benzimidazole derivatives have been explored for their application in optoelectronic materials, demonstrating significant potential in the synthesis and application of these derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. This research highlights the incorporation of benzimidazole into π-extended conjugated systems for novel material creation (Lipunova et al., 2018).

Synthetic Chemistry

- Synthesis of Benzimidazoles and Related Compounds : A review focused on the synthetic utilities of o-phenylenediamines presents various methods developed for the synthesis of benzimidazoles, showcasing their importance in medicinal chemistry and their broad range of biological applications. This includes strategies for creating azolylthiazoles and other derivatives, emphasizing the versatility of benzimidazole as a core structure in synthesizing pharmacologically active compounds (Ibrahim, 2011).

Therapeutic Research and Potential

Anticancer Activity : The design and synthesis of new benzimidazole derivatives as potential anticancer agents have been a significant focus, with various derivatives showing promising anticancer properties through mechanisms such as intercalation, alkylating agents, and tubulin inhibitors. This review summarizes the structure-activity relationships and synthetic approaches to benzimidazole derivatives, providing insights into the development of targeted therapeutic agents (Salahuddin et al., 2022).

Comprehensive Pharmacological Review : A comprehensive account of the recent progress in pharmacological activities of benzimidazole derivatives outlines their significance as chemotherapeutic agents across various clinical conditions. The review highlights the broad-spectrum pharmacological properties, including antibacterial and antiviral effects, underlining the ongoing research and development of benzimidazole-based therapeutic candidates (Brishty et al., 2021).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets for these activities vary widely and are often dependent on the specific structure and functional groups present in the benzimidazole derivative.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The molecular weight of the compound is 24571 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

properties

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 |

Source

|

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1767-25-5 |

Source

|

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)

![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)